(E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-28-20(25)17-15-7-2-3-8-16(15)29-19(17)22-18(24)13(11-21)9-12-5-4-6-14(10-12)23(26)27/h4-6,9-10H,2-3,7-8H2,1H3,(H,22,24)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKPGTWAFYJNOT-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a derivative of tetrahydrobenzo[b]thiophene, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antibacterial, and antioxidant properties based on recent studies.
Chemical Structure and Synthesis
The compound's structure features a tetrahydrobenzo[b]thiophene core with a cyano and nitrophenyl substituent that may enhance its biological activity. The synthesis typically involves multicomponent reactions that allow for the introduction of various functional groups to optimize biological properties.
Antitumor Activity
Research has shown that tetrahydrobenzo[b]thiophene derivatives exhibit significant antitumor activity. For instance:
- Cell Line Studies : In vitro studies on MCF-7 breast cancer cells demonstrated that certain derivatives induced apoptosis with IC50 values ranging from 23.2 to 49.9 μM. Notably, the compound under review was part of a series that showed promising cytotoxic effects against various cancer cell lines, including colorectal cancer (LoVo and HCT-116) .
- Mechanism of Action : Flow cytometry analysis indicated that the compound could cause G2/M phase cell-cycle arrest, suggesting a mechanism involving disruption of normal cell cycle progression .
Antibacterial Activity
The antibacterial efficacy of the compound has also been evaluated against several bacterial strains:
- Zone of Inhibition Tests : Studies reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The diameter of the inhibition zones indicated significant antibacterial potential, particularly with compounds containing hydroxyl groups on the phenyl ring .
- Structure-Activity Relationship (SAR) : Modifications in substituents on the phenyl ring were found to influence antibacterial activity significantly. For example, compounds with electron-donating groups exhibited enhanced activity compared to their counterparts .
Antioxidant Activity
Antioxidant properties were assessed using various assays:
- DPPH Scavenging Activity : The compound showed significant radical scavenging ability in DPPH assays, indicating its potential as an antioxidant agent. The antioxidant activity was correlated with the presence of specific functional groups within the structure .
- Comparative Analysis : The antioxidant capacity was compared against standard antioxidants, revealing that some derivatives had comparable or superior activity .
Data Tables
| Biological Activity | IC50 Values (μM) | Remarks |
|---|---|---|
| Antitumor (MCF-7) | 23.2 - 49.9 | Induces apoptosis and cell cycle arrest |
| Antibacterial (S. aureus) | Varies | Significant inhibition observed |
| Antioxidant (DPPH) | Varies | Comparable to standard antioxidants |
Case Studies
- Antitumor Efficacy : A study evaluated a series of tetrahydrobenzo[b]thiophene derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited promising results in inhibiting tumor growth in vitro .
- Antibacterial Properties : Another study focused on the antibacterial effects of various substituted tetrahydrobenzo[b]thiophenes against clinical isolates. The findings suggested that modifications in the substituent patterns could lead to enhanced antibacterial efficacy .
Scientific Research Applications
Structural Characteristics
Chemical Structure:
- IUPAC Name: Methyl 2-[[(E)-2-cyano-3-(3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Molecular Formula: C20H17N3O5S
- Molecular Weight: 405.37 g/mol
The compound features a tetrahydrobenzo[b]thiophene core with various functional groups that contribute to its reactivity and biological interactions.
Biological Activities
The compound exhibits a range of biological activities that make it a subject of interest in medicinal research:
Anticancer Activity
Recent studies have shown that derivatives of tetrahydrobenzo[b]thiophene possess significant anticancer properties. For instance:
- Mechanism of Action: The compound disrupts tubulin dynamics, leading to mitotic arrest and apoptosis in cancer cells. In vitro studies on MCF-7 breast cancer cells indicated an IC50 value of 23.2 µM, demonstrating substantial reduction in cell viability after treatment .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains:
- Study Results: Significant activity was noted against both Gram-positive and Gram-negative bacteria, with some derivatives showing zones of inhibition larger than standard antibiotics .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 15 |
| Control (Ampicillin) | Staphylococcus aureus | 18 |
Anti-inflammatory Effects
Compounds related to this structure have also demonstrated anti-inflammatory properties:
- Mechanism: They inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases.
Analgesic Activity
The analgesic effects have been assessed using animal models:
- Results: Certain derivatives exhibited analgesic effects comparable to standard analgesics like metamizole, indicating their potential as pain relief agents.
Case Studies
Breast Cancer Model:
A study involving MCF-7 cells treated with a derivative showed significant apoptosis induction and G2/M phase cell cycle arrest. This highlights the potential for these compounds in breast cancer treatment.
Inflammation Model:
In experiments evaluating anti-inflammatory effects against lipopolysaccharide-induced inflammation in macrophages, significant reductions in inflammatory markers were observed.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the tetrahydrobenzo[b]thiophene core significantly influence biological activity:
- Substituents such as methoxy and isopropoxy groups enhance anticancer potency.
- Cyano and acrylamide moieties are critical for inducing apoptosis through specific molecular interactions.
Comparison with Similar Compounds
Key Structural Differences :
Physicochemical Data Comparison :
Antioxidant Activity
- Phenolic Derivatives (e.g., Compound H, F, G): Exhibit IC₅₀ values comparable to ascorbic acid in DPPH, nitric oxide, and lipid peroxidation assays due to radical scavenging .
- Target Compound: The 3-nitro group lacks –OH/-OCH₃, likely reducing antioxidant efficacy. Nitro groups may instead stabilize radicals, but this is less effective than phenolic donors.
Antibacterial Activity
- Chlorophenyl and Carboxypropyl Analogs (e.g., Compound 23, 25) : Show activity against S. aureus and E. coli via membrane disruption or enzyme inhibition .
- Target Compound : The nitro group’s electron-withdrawing nature may enhance interactions with bacterial enzymes (e.g., nitroreductases), though direct data are needed.
Data Tables
Table 1. Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
